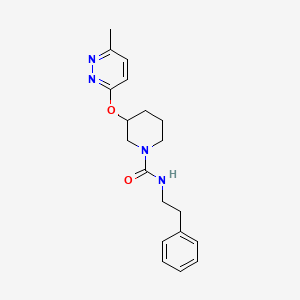
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, making them attractive candidates for drug development and other scientific research applications .
Vorbereitungsmethoden
The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the pyridazinone core: This can be achieved by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Attachment of the phenethyl group: This step involves the reaction of the pyridazinone core with phenethylamine under suitable conditions.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as antiplatelet activity.
Vergleich Mit ähnlichen Verbindungen
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Biologische Aktivität
The compound 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a piperidine core substituted with a phenethyl group and a pyridazine moiety, which may contribute to its unique pharmacological profile.
Research indicates that this compound may act through multiple biological pathways:
- BRD4 Inhibition : The compound has been noted for its potential to inhibit the BRD4 protein, which plays a crucial role in regulating gene expression related to cancer cell proliferation and survival .
- Sigma Receptor Interaction : It has shown affinity for sigma receptors, which are implicated in various neurological processes and could be targeted for treating disorders such as depression and anxiety .
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially modulating dopamine and serotonin levels, which are critical in mood regulation.
Antitumor Activity
The compound's ability to inhibit BRD4 suggests potential antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, indicating that it may disrupt oncogenic signaling pathways.
Neuropharmacological Effects
Research on related compounds indicates that derivatives with similar structures can exhibit anxiolytic and antidepressant effects. The modulation of sigma receptors could enhance neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Eigenschaften
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-9-10-18(22-21-15)25-17-8-5-13-23(14-17)19(24)20-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPINIYPEQBQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














